
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Vue d'ensemble
Description
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is an ester . It is also known by its IUPAC name, methyl 2-hydroxy-4-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is C9H7F3O3 . The InChI code is 1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 .Physical And Chemical Properties Analysis
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate has a molecular weight of 220.14 g/mol . It is a colorless to white to yellow solid or semi-solid or liquid . The compound has a topological polar surface area of 46.5 Ų .Applications De Recherche Scientifique
Chemical Synthesis and Transformation
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate has been a subject of interest in chemical synthesis and transformations. For instance, Gaidarzhy, Motnyak, and Kunshenko (2020) explored its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the formation of methyl 3,4-bis(pentafluoroethoxy)benzoate and ethyl 2-hydroxy-4-pentafluoroethoxybenzoates. This study highlights its potential in creating fluorine-containing analogues of salicylic acid, which could have significant implications in pharmaceutical and agrochemical industries (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Photophysical Properties
Kim et al. (2021) synthesized and analyzed the photophysical properties of derivatives of methyl 2-hydroxy-4-(trifluoromethyl)benzoate. The study provided insights into how different substituents affect the luminescence properties of these compounds, which could be relevant in designing materials for optoelectronic applications (Kim et al., 2021).
Hydrolysis and Saponification
The hydrolysis and saponification of methyl benzoates, including methyl 2-hydroxy-4-(trifluoromethyl)benzoate, have been studied by Alemán, Boix, and Poliakoff (1999). This research is significant in understanding the chemical behavior of these compounds under various conditions, which is crucial for their application in different synthesis processes (Alemán, Boix, & Poliakoff, 1999).
Crystal Growth and Optical Studies
The crystal growth and optical properties of related methyl benzoate compounds have been explored. Vijayan et al. (2003) studied the growth of methyl 4-hydroxybenzoate single crystals, providing valuable data for the development of materials with specific optical and mechanical properties (Vijayan et al., 2003).
Synthesis and Characterization of Derivatives
The synthesis and characterization of various methyl salicylate derivatives, which are structurally related to methyl 2-hydroxy-4-(trifluoromethyl)benzoate, have been conducted to explore their potential applications. Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives and examined their photophysical properties. These studies contribute to the understanding of how different modifications can impact the properties of these compounds, which is crucial for their application in various fields, such as material science and pharmaceuticals (Yoon et al., 2019).
Safety And Hazards
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELIHAAUCMEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325142 | |
| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
CAS RN |
345-28-8 | |
| Record name | NSC408853 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





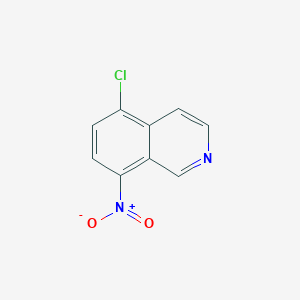

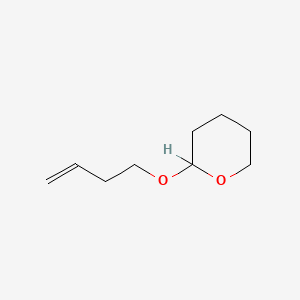


![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)
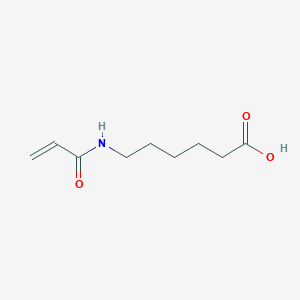

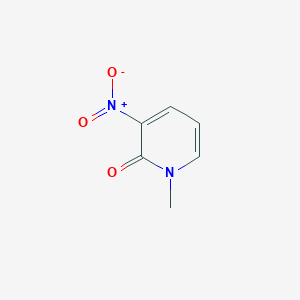
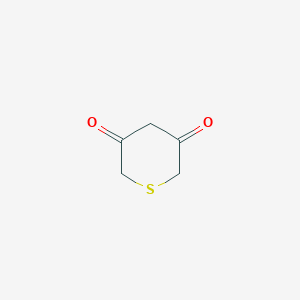
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)